molecular formula C14H20N2O B1469090 1-(4-Tert-butylbenzoyl)azetidin-3-amine CAS No. 1408840-27-6

1-(4-Tert-butylbenzoyl)azetidin-3-amine

Cat. No. B1469090
CAS RN: 1408840-27-6
M. Wt: 232.32 g/mol
InChI Key: BJVNEHGGVHOEMV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Tert-butylbenzoyl)azetidin-3-amine are not extensively detailed in the available resources. It is known that its molecular weight is 232.32 g/mol.

Scientific Research Applications

Pharmaceutical Testing

1-(4-Tert-butylbenzoyl)azetidin-3-amine: is utilized in pharmaceutical testing as a high-quality reference standard . Its structural specificity makes it an excellent candidate for ensuring the accuracy and reliability of pharmacological assays. This compound can help in the calibration of analytical instruments and validation of test methods, which is crucial for drug development and quality control.

Biochemistry Research

In biochemistry, this compound is used to study enzyme-substrate interactions due to its unique azetidine ring structure . It serves as a valuable tool for probing the biochemical pathways and understanding the molecular basis of diseases. Researchers can use it to synthesize biomolecules that mimic natural substrates or inhibitors, aiding in the discovery of new therapeutic targets.

Pharmacology

Pharmacologically, 1-(4-Tert-butylbenzoyl)azetidin-3-amine is significant for testing drug efficacy and safety . It may be involved in the synthesis of potential drug candidates, especially in the realm of small molecule therapeutics. Its role in the modulation of biological targets can lead to the development of new medications with improved pharmacokinetic properties.

Organic Synthesis

This compound finds its application in organic synthesis, particularly in the construction of nitrogen-containing heterocycles . It can act as a building block for synthesizing various azetidine derivatives, which are valuable intermediates in the production of pharmaceuticals and agrochemicals. Its reactivity allows for the exploration of novel synthetic routes and catalytic processes.

Medicinal Chemistry

In medicinal chemistry, 1-(4-Tert-butylbenzoyl)azetidin-3-amine is instrumental in the design and synthesis of new drug molecules . It can be used to create compounds with potential therapeutic effects, such as enzyme inhibitors or receptor modulators. Its incorporation into larger molecules can lead to the discovery of drugs with specific actions and reduced side effects.

Analytical Chemistry

Analytical chemists employ 1-(4-Tert-butylbenzoyl)azetidin-3-amine for developing new analytical methodologies . It can be used as a standard for chromatographic techniques or as a reagent in chemical assays. Its unique chemical properties make it suitable for the detection and quantification of various analytes in complex mixtures.

Safety and Hazards

The safety data sheet for a related compound, 4-tert-Butylbenzoyl chloride, indicates that it is a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . While this does not directly apply to 1-(4-Tert-butylbenzoyl)azetidin-3-amine, it suggests that similar precautions may be necessary.

properties

IUPAC Name

(3-aminoazetidin-1-yl)-(4-tert-butylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-14(2,3)11-6-4-10(5-7-11)13(17)16-8-12(15)9-16/h4-7,12H,8-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVNEHGGVHOEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Tert-butylbenzoyl)azetidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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